molecular formula C4H7Cl2N5 B583245 6-Chloropyrimidine-2,4,5-triamine hydrochloride CAS No. 155824-29-6

6-Chloropyrimidine-2,4,5-triamine hydrochloride

Cat. No. B583245
M. Wt: 196.035
InChI Key: SOMJHNVYNAJBGG-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a chemical compound with the formula C4H7Cl2N5 . It belongs to the class of organic compounds known as triaminopyrimidines . These are organic compounds containing a pyrimidine moiety that is substituted by three amine groups .


Molecular Structure Analysis

The molecular weight of 6-Chloropyrimidine-2,4,5-triamine hydrochloride is 196.04 . The InChI Code is 1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) .


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

6-chloropyrimidine-2,4,5-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5.ClH/c5-2-1(6)3(7)10-4(8)9-2;/h6H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJHNVYNAJBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672060
Record name 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrimidine-2,4,5-triamine hydrochloride

CAS RN

155824-29-6
Record name 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-chloropyrimidine-2,4,5-triamine hydrochloride was prepared as described in WO 94/07892. 2,5-Diamino-4,6-dichloropyrimidine (10.8 g, 60.3 mmol) and concentrated aqueous ammonia (30 mL) were heated together in a sealed tube at 105° C. for 18 h, then cooled to room temperature. 2.34 g NaOH in water (10 mL) was added and the excess ammonia stripped out by concentrating to a low volume. Dilute HCl 2N (35 mL) and water (10 mL) were added and heated to dissolve, cooled to crystallize, then filtered to give the desired 6-chloropyrimidine-2,4,5-triamine hydrochloride (87% yield). MS (EI) m/z 160.1 (MH)+.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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